Receptor Binding Affinity (Ki) Profile: Balanced High-Affinity Engagement of 5-HT1A and 5-HT7
(2S)-FPT exhibits a unique dual high-affinity binding profile at 5-HT1A and 5-HT7 receptors that distinguishes it from clinically used 5-HT1A partial agonists and classical research tool compounds. In head-to-head comparison using radioligand competition binding assays, (2S)-FPT demonstrates Ki values of 4.0 nM at 5-HT1A and 5.3 nM at 5-HT7 [1]. Buspirone, a prototypical 5-HT1A partial agonist, shows 5-HT1A Ki values of 9.3–29.5 nM with negligible 5-HT7 affinity . The selective 5-HT1A agonist 8-OH-DPAT exhibits high 5-HT1A affinity (Ki = 1.13 nM) but >400-fold lower affinity for 5-HT7 (Ki = 466 nM) [2].
| Evidence Dimension | Binding affinity (Ki, nM) at human recombinant 5-HT1A and 5-HT7 receptors |
|---|---|
| Target Compound Data | 5-HT1A: 4.0 nM; 5-HT7: 5.3 nM |
| Comparator Or Baseline | Buspirone: 5-HT1A Ki = 9.3–29.5 nM; 8-OH-DPAT: 5-HT1A Ki = 1.13 nM, 5-HT7 Ki = 466 nM |
| Quantified Difference | (2S)-FPT exhibits 2.3–7.4× higher 5-HT1A affinity than buspirone; 88× higher 5-HT7 affinity than 8-OH-DPAT |
| Conditions | Radioligand competition binding using [3H]5-CT (5-HT1A) or [3H]LSD (5-HT7) in HEK293 cells expressing human receptors |
Why This Matters
The balanced high-affinity engagement of both 5-HT1A and 5-HT7 receptors is essential for the anticonvulsant and prosocial behavioral effects observed in Fmr1 knockout mice; ligands lacking dual 5-HT1A/5-HT7 activity do not replicate these therapeutic outcomes.
- [1] Armstrong, J. L.; Casey, A. B.; Saraf, T. S.; Mukherjee, M.; Booth, R. G.; Canal, C. E. ACS Pharmacol. Transl. Sci. 2020, 3 (3), 509–523. Table 1. View Source
- [2] Newman-Tancredi, A.; Conte, C.; Chaput, C.; Spedding, M.; Millan, M. J. J. Pharmacol. Exp. Ther. 1997, 282 (2), 827–835. Human 5-HT1A Ki = 1.13 nM; 5-HT7 Ki = 466 nM. View Source
